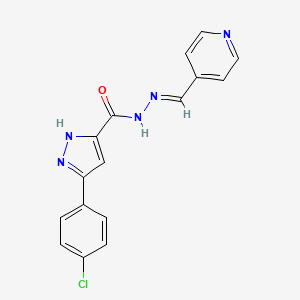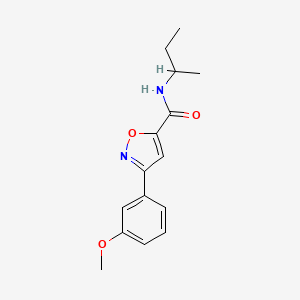![molecular formula C19H23N3O3 B5537234 (3S,4R)-1-[3-(2-ethylimidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)
(3S,4R)-1-[3-(2-ethylimidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-1-[3-(2-ethylimidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by its unique stereochemistry and the presence of an imidazole ring, which imparts specific chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-[3-(2-ethylimidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include a pyrrolidine derivative and an imidazole derivative. The key steps may involve:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions.
Introduction of the imidazole ring: This step may involve nucleophilic substitution reactions.
Stereoselective synthesis: Ensuring the correct stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial and may require chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Scalability: Ensuring the process can be scaled up from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-[3-(2-ethylimidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Using it in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-1-[3-(2-ethylimidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: The compound may interact with specific receptors in the body.
Enzyme inhibition: It may inhibit the activity of certain enzymes.
Pathway modulation: The compound could modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrrolidine carboxylic acids or imidazole derivatives. Examples include:
- (3S,4R)-1-[3-(1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid
- (3S,4R)-1-[3-(2-methylimidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3S,4R)-1-[3-(2-ethylimidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid lies in its specific stereochemistry and the presence of the ethyl group on the imidazole ring, which may impart distinct chemical and biological properties.
Properties
IUPAC Name |
(3S,4R)-1-[3-(2-ethylimidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-17-20-9-11-21(17)10-8-18(23)22-12-15(16(13-22)19(24)25)14-6-4-3-5-7-14/h3-7,9,11,15-16H,2,8,10,12-13H2,1H3,(H,24,25)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYRSQPPNKDZAN-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=CN1CCC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(5-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5537156.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)
![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)
![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)
![3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE](/img/structure/B5537186.png)
![2-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5537192.png)
![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)
![4-METHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE](/img/structure/B5537228.png)


![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)
![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)
